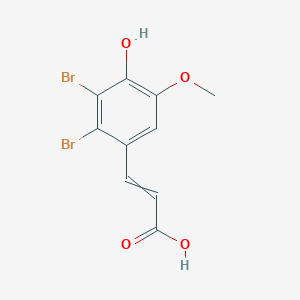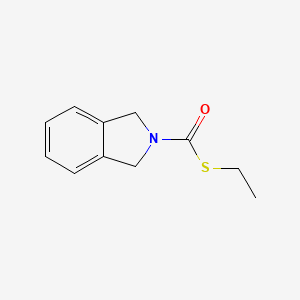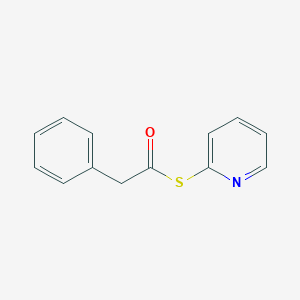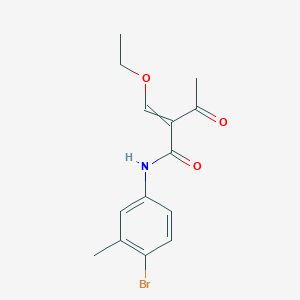amino}heptanoate CAS No. 61042-51-1](/img/structure/B14591464.png)
Ethyl 7-{[4-(acetyloxy)non-2-EN-1-YL](cyano)amino}heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate is a complex organic compound characterized by its unique structure, which includes an ester group, a cyano group, and an acetyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ester group: This can be achieved through the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the acetyloxy group: This step involves the acetylation of the non-2-en-1-yl group using acetic anhydride in the presence of a base such as pyridine.
Addition of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, nitriles.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate can be compared with other similar compounds, such as:
Ethyl 7-{4-(acetyloxy)nonylamino}heptanoate: Similar structure but lacks the double bond in the non-2-en-1-yl group.
Ethyl 7-{4-(hydroxy)non-2-en-1-ylamino}heptanoate: Similar structure but has a hydroxy group instead of an acetyloxy group.
The uniqueness of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61042-51-1 |
|---|---|
Molekularformel |
C21H36N2O4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
ethyl 7-[4-acetyloxynon-2-enyl(cyano)amino]heptanoate |
InChI |
InChI=1S/C21H36N2O4/c1-4-6-9-13-20(27-19(3)24)14-12-17-23(18-22)16-11-8-7-10-15-21(25)26-5-2/h12,14,20H,4-11,13,15-17H2,1-3H3 |
InChI-Schlüssel |
BJGQBXPXYOKUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CCN(CCCCCCC(=O)OCC)C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)




